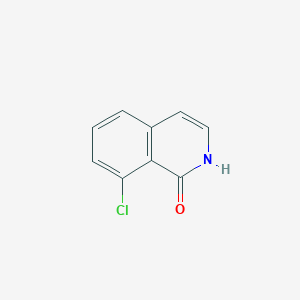

8-Chloroisoquinolin-1(2H)-one

CAS No.: 1368031-04-2

Cat. No.: VC5002295

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368031-04-2 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 |

| IUPAC Name | 8-chloro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |

| Standard InChI Key | AEKQWEOFKPOMSA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |

Introduction

8-Chloroisoquinolin-1(2H)-one is a significant compound in medicinal chemistry, belonging to the isoquinoline family. It is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a chlorine atom at the 8-position and a carbonyl group at the 1-position . This compound is classified as an isoquinolinone, a type of heterocyclic compound containing nitrogen, known for its diverse pharmacological activities.

Synthesis Methods

The synthesis of 8-Chloroisoquinolin-1(2H)-one can be achieved through several methods. One common method involves heating isoquinoline with phosphorus oxychloride at elevated temperatures to facilitate chlorination and subsequent formation of the desired compound.

Biological Activities and Applications

8-Chloroisoquinolin-1(2H)-one exhibits notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is particularly recognized for its inhibitory activity against tankyrase enzymes, which are involved in cancer cell proliferation pathways.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various microorganisms |

| Anti-inflammatory | Reduces inflammation in biological systems |

| Anticancer | Inhibits cancer cell growth by targeting specific enzymes |

Mechanism of Action

The mechanism of action for 8-Chloroisoquinolin-1(2H)-one generally involves interaction with biological targets such as enzymes or receptors. Its inhibitory activity against tankyrase enzymes is a key aspect of its anticancer properties.

Stability and Reactivity

8-Chloroisoquinolin-1(2H)-one maintains stability under various pH conditions but exhibits increased reactivity at elevated temperatures. This reactivity is crucial for its involvement in chemical reactions, often facilitated by catalysts or specific reaction conditions.

Research Findings and Future Directions

Research on 8-Chloroisoquinolin-1(2H)-one highlights its potential in medicinal chemistry, particularly in the development of anticancer agents. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis and application in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume